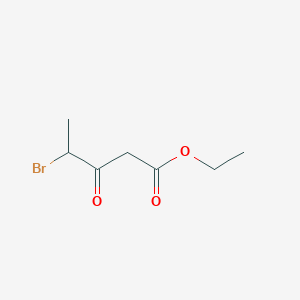

Ethyl 4-bromo-3-oxopentanoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRGNEZVXPTAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509680 | |

| Record name | Ethyl 4-bromo-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36187-69-6 | |

| Record name | Ethyl 4-bromo-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromo-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 4-bromo-3-oxopentanoate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3-oxopentanoate from ethyl 3-oxopentanoate. The document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and emphasizes critical safety and handling procedures. Designed for professionals in organic synthesis and drug development, this guide explains the causality behind experimental choices, including a discussion on alternative, milder brominating agents to enhance selectivity and safety. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of purity in the final product.

Introduction: The Strategic Importance of Ethyl 4-bromo-3-oxopentanoate

Ethyl 4-bromo-3-oxopentanoate (CAS No: 36187-69-6) is a highly versatile bifunctional molecule, incorporating both an ester and an α-bromo ketone.[1][2][3] This structural arrangement makes it a valuable intermediate and building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its reactivity stems from the electrophilic carbon of the ketone and the carbon bearing the bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions.[1]

The parent compound, ethyl 3-oxopentanoate (also known as ethyl propionylacetate), is a widely used β-keto ester in organic synthesis, prized for the reactivity of its active methylene group.[4][5][6] The selective bromination at the C4 position transforms it into a key synthetic precursor for constructing heterocyclic systems and for carbon-carbon bond formation via reactions like Suzuki and Heck cross-couplings.[1]

This guide focuses on the most common and direct synthetic route: the α-bromination of ethyl 3-oxopentanoate.

Reaction Mechanism: The Chemistry of α-Bromination

The selective bromination of a β-keto ester at the α-carbon is a classic and powerful transformation in organic chemistry. The reaction's success hinges on the inherent acidity of the α-protons situated between the two carbonyl groups, which facilitates the formation of an enol or enolate intermediate.

Keto-Enol Tautomerism and Enolization

The key to this reaction is the keto-enol tautomerism of the starting material, ethyl 3-oxopentanoate. In the presence of an acid or base, the ketone equilibrates with its enol form. Under the acidic conditions typically used for this bromination (e.g., acetic acid), the ketone oxygen is protonated, increasing the acidity of the α-protons and promoting the formation of the enol tautomer. This enol is the reactive species that attacks the bromine molecule.

Acid-Catalyzed Bromination Pathway

The reaction with molecular bromine (Br₂) in an acidic solvent like acetic acid proceeds through the following steps:

-

Enolization: The ketone is protonated by the acid catalyst, followed by deprotonation at the α-carbon to form the enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This step forms a resonance-stabilized carbocation intermediate and releases a bromide ion (Br⁻).

-

Deprotonation: A base (such as the solvent or the bromide ion) removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, ethyl 4-bromo-3-oxopentanoate, along with hydrogen bromide (HBr).

This mechanism is depicted in the diagram below.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: Synthesis using Bromine in Acetic Acid

This section details a standard laboratory procedure for the synthesis of ethyl 4-bromo-3-oxopentanoate.

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Ethyl 3-oxopentanoate | 4949-44-4 | 144.17 | 10.0 g | 0.069 mol | Starting Material |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 11.1 g (3.56 mL) | 0.069 mol | Extremely Toxic & Corrosive |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - | Solvent |

| Saturated NaHCO₃ soln. | - | - | ~100 mL | - | For neutralization |

| Saturated NaCl soln. (Brine) | - | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | Drying agent |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | Extraction solvent |

| Hexane | 110-54-3 | 86.18 | ~300 mL | - | Chromatography eluent |

| Silica Gel (230-400 mesh) | - | - | ~100 g | - | For column chromatography |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve ethyl 3-oxopentanoate (10.0 g, 0.069 mol) in glacial acetic acid (50 mL). Place the flask in an ice-water bath to cool.

-

Bromine Addition: Perform this step in a certified chemical fume hood. Carefully measure bromine (3.56 mL, 0.069 mol) and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir the reaction for 12 hours.[1] The solution will turn from a reddish-brown to a pale yellow or colorless state upon completion.

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system.[1] The product will have a lower Rf value than the starting material.

-

Workup - Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution portion-wise to neutralize the acetic acid and any remaining HBr until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate, typically starting from 7:3, to separate the product from impurities and any unreacted starting material.[1] A yield of approximately 65% is expected.[1]

Caption: Workflow for the synthesis of ethyl 4-bromo-3-oxopentanoate.

Alternative Methodologies: Enhancing Safety and Selectivity

While effective, the use of molecular bromine presents significant handling risks due to its high toxicity and corrosivity. Modern synthetic chemistry often favors reagents that are safer and offer improved selectivity.

Bromodimethylsulfonium Bromide (BDMS): A Superior Alternative

A noteworthy alternative for the α-bromination of β-keto esters is bromodimethylsulfonium bromide (BDMS).[7][8] This reagent offers several distinct advantages:

-

Safety: BDMS is a solid and is considerably less hazardous to handle than liquid bromine.[8]

-

High Selectivity: It provides excellent regioselectivity for mono-bromination, minimizing the formation of di-brominated byproducts.[8]

-

Mild Conditions: The reaction can be performed at temperatures from 0-5 °C to room temperature without the need for strong acids, bases, or Lewis acid catalysts.[7]

-

Simplified Workup: In many cases, the workup is simpler and does not require chromatographic separation, leading to higher isolated yields and greater efficiency.[7][8]

The choice to use BDMS over Br₂ reflects a modern approach to synthesis, prioritizing not only yield but also operator safety, environmental impact, and process efficiency.

Product Characterization

The identity and purity of the synthesized ethyl 4-bromo-3-oxopentanoate should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Confirms the substitution pattern and purity of the compound.[1] |

| IR Spectroscopy | Shows characteristic carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (ketone).[1] |

| Mass Spectrometry | The molecular ion peak (m/z) will confirm the molecular weight (223.06 g/mol ) and show the characteristic isotopic pattern for a bromine-containing compound.[1][2] |

Critical Safety and Handling Protocols

The reagents used in this synthesis, particularly bromine and acetic acid, are hazardous and require strict safety protocols.

Hazard Overview:

-

Bromine (Br₂): Acutely toxic and fatal if inhaled.[9][10] Causes severe skin burns and eye damage.[9] Very toxic to aquatic life.[10]

-

Acetic Acid: Causes severe skin burns and eye damage. Flammable liquid and vapor.[11]

-

Hydrogen Bromide (HBr): A corrosive gas that is generated as a byproduct.

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations involving bromine and acetic acid must be conducted in a properly functioning chemical fume hood.[9][12] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Handling: Handle and open containers with care.[9] Use non-sparking tools and ground all equipment to prevent static discharge.[11] Do not breathe vapors or mists.[9][12]

-

Emergency Procedures:

-

Inhalation: If inhaled, immediately move the person to fresh air and call for medical assistance.[11]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[11]

Conclusion

The synthesis of ethyl 4-bromo-3-oxopentanoate via α-bromination of its parent β-keto ester is a robust and reliable transformation. This guide has provided a detailed protocol using the classical bromine/acetic acid method, while also highlighting the mechanistic principles and critical safety considerations. For laboratories prioritizing safety and efficiency, the use of alternative reagents like BDMS is strongly recommended. By understanding the chemical principles and adhering strictly to the outlined safety procedures, researchers can confidently and safely incorporate this valuable intermediate into their synthetic programs.

References

-

A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed. J Org Chem. 2006 Nov 10;71(23):8961-3. Available at: [Link]

-

A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal. J. Org. Chem., 2006, 71, 8961-8963. Available at: [Link]

-

Bromine solution - Safety Data Sheet - Carl ROTH. Available at: [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006. Available at: [Link]

-

Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3 | CID 12780443 - PubChem. Available at: [Link]

-

The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ethyl 4-bromo-3-oxopentanoate | Building block - Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]

-

Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3 | CID 12780443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromo-3-oxopentanoate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 9. carlroth.com [carlroth.com]

- 10. cpachem.com [cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

Spectroscopic data (NMR, IR, MS) for Ethyl 4-bromo-3-oxopentanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-oxopentanoate is a functionalized β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-bromo-3-oxopentanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes the interpretation of spectral features, grounded in the principles of chemical structure and reactivity, to provide a robust framework for compound identification and quality assessment.

Introduction: The Chemical Significance of Ethyl 4-bromo-3-oxopentanoate

β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the reactivity of the methylene group adjacent to the two carbonyl functionalities. The introduction of a bromine atom at the α-position to one of the carbonyls, as in Ethyl 4-bromo-3-oxopentanoate, further enhances its synthetic utility. This halogenation provides a reactive handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, this compound is a valuable precursor in the synthesis of various bioactive molecules and materials.

Accurate and unambiguous characterization of Ethyl 4-bromo-3-oxopentanoate is a critical first step in any synthetic endeavor. Spectroscopic methods provide a non-destructive and highly informative means of confirming the structure and purity of the compound. This guide will delve into the expected spectroscopic signatures of Ethyl 4-bromo-3-oxopentanoate and provide a detailed interpretation of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of Ethyl 4-bromo-3-oxopentanoate is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The presence of the chiral center at the 4-position renders the methylene protons of the ethyl group diastereotopic, which may lead to a more complex splitting pattern than a simple quartet, especially at higher magnetic field strengths. However, for practical purposes at standard field strengths, we can often approximate it as a quartet. The methylene protons adjacent to the ester carbonyl are also expected to be diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Ethyl 4-bromo-3-oxopentanoate

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

| CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H | Shielded by the adjacent CH₂ group. |

| CH₂ (ethyl) | ~4.2 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. |

| CH₂ (C2) | ~3.7 | Singlet (s) | 2H | Positioned between two electron-withdrawing carbonyl groups. |

| CH (C4) | ~4.6 | Quartet (q) | 1H | Deshielded by the adjacent bromine atom and carbonyl group. |

| CH₃ (C5) | ~1.8 | Doublet (d) | 3H | Coupled to the proton at C4. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-bromo-3-oxopentanoate

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| CH₃ (ethyl) | ~14 | Typical chemical shift for an ethyl ester methyl group. |

| CH₂ (ethyl) | ~62 | Deshielded by the ester oxygen atom. |

| CH₂ (C2) | ~45 | Influenced by the two adjacent carbonyl groups. |

| C=O (C3) | ~195 | Ketone carbonyl, typically more deshielded than an ester carbonyl. |

| CH (C4) | ~48 | Deshielded by the attached bromine atom. |

| CH₃ (C5) | ~20 | Typical chemical shift for a methyl group adjacent to a methine. |

| C=O (ester) | ~168 | Ester carbonyl, typically more shielded than a ketone carbonyl. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of Ethyl 4-bromo-3-oxopentanoate will be dominated by the stretching vibrations of its two carbonyl groups.

Table 3: Key IR Absorption Frequencies for Ethyl 4-bromo-3-oxopentanoate

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity | Rationale |

| C=O (Ester) | ~1740 | Strong | Characteristic stretching frequency for an ester carbonyl. |

| C=O (Ketone) | ~1720 | Strong | Characteristic stretching frequency for a ketone carbonyl. The presence of the adjacent bromine atom may slightly shift this frequency. |

| C-O (Ester) | ~1200-1100 | Strong | Characteristic stretching frequency for the C-O single bond of the ester. |

| C-Br | ~600-500 | Medium-Weak | Characteristic stretching frequency for a carbon-bromine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For Ethyl 4-bromo-3-oxopentanoate (C₇H₁₁BrO₃), the molecular weight can be calculated. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected Molecular Ion Peaks:

-

[M]⁺: Corresponding to the molecule with the ⁷⁹Br isotope.

-

[M+2]⁺: Corresponding to the molecule with the ⁸¹Br isotope.

Common Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): A common fragmentation for ethyl esters.

-

Loss of the ethoxy group (-OCH₂CH₃): Another characteristic fragmentation of ethyl esters.

-

Loss of the bromine atom (-Br): Cleavage of the C-Br bond.

-

McLafferty rearrangement: If sterically feasible, this rearrangement can occur involving the ketone carbonyl.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Ethyl 4-bromo-3-oxopentanoate. Instrument-specific parameters should be optimized by the user.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-bromo-3-oxopentanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Visualization of Key Structural Features

The following diagram illustrates the key functional groups and proton environments within Ethyl 4-bromo-3-oxopentanoate, which are crucial for interpreting the spectroscopic data.

Caption: Key proton environments in Ethyl 4-bromo-3-oxopentanoate.

Conclusion

The spectroscopic characterization of Ethyl 4-bromo-3-oxopentanoate provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and assessment of purity. The predictable nature of the spectral features, based on the functional groups present, offers a reliable method for quality control in synthetic applications. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of this important synthetic intermediate, thereby facilitating its effective use in the development of new chemical entities.

References

An In-Depth Technical Guide to Ethyl 4-bromo-3-oxopentanoate: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-oxopentanoate is a highly functionalized organic molecule that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both an α-haloketone and an ester moiety, imparts a versatile reactivity profile that is highly sought after in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of Ethyl 4-bromo-3-oxopentanoate, with a focus on its role as a strategic intermediate in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Ethyl 4-bromo-3-oxopentanoate, with the chemical formula C₇H₁₁BrO₃, is characterized by a five-carbon pentanoate backbone. A bromine atom is situated at the fourth carbon (the α-position relative to the ketone), and a ketone functional group is present at the third carbon. An ethyl ester group is located at the terminus of the chain. This arrangement of functional groups makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature that underpins its synthetic utility.

Below is a summary of the key physicochemical properties of Ethyl 4-bromo-3-oxopentanoate:

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₃ |

| Molecular Weight | 223.06 g/mol [1] |

| CAS Number | 36187-69-6[1] |

| IUPAC Name | ethyl 4-bromo-3-oxopentanoate[1] |

| Appearance | Typically a liquid |

| Boiling Point | ~120°C at 5 mmHg (reduced pressure) |

| Density | Data not consistently available |

| Solubility | Soluble in many organic solvents |

Molecular Structure of Ethyl 4-bromo-3-oxopentanoate

Caption: 2D representation of Ethyl 4-bromo-3-oxopentanoate.

Spectroscopic Characterization

The structural elucidation of Ethyl 4-bromo-3-oxopentanoate is routinely confirmed by standard spectroscopic techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the substitution pattern and purity of the compound. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group, a singlet for the methylene protons adjacent to the ester carbonyl, a quartet for the methine proton bearing the bromine atom, and a doublet for the terminal methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, including the two carbonyl carbons (ester and ketone), the carbon bearing the bromine atom, and the carbons of the ethyl group and the terminal methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands in the carbonyl region. The ester carbonyl typically absorbs at a higher wavenumber (around 1740 cm⁻¹) compared to the ketone carbonyl (around 1710 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 222 and a characteristic M+2 peak of similar intensity at m/z 224, which is indicative of the presence of a single bromine atom.[2]

Synthesis of Ethyl 4-bromo-3-oxopentanoate

The most common and efficient method for the synthesis of Ethyl 4-bromo-3-oxopentanoate is the selective α-bromination of its precursor, ethyl 3-oxopentanoate. This reaction leverages the acidic nature of the α-protons situated between the two carbonyl groups, which facilitates enolization and subsequent reaction with an electrophilic bromine source.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for achieving a high yield and selectivity for the desired monobrominated product, while minimizing the formation of dibrominated and other byproducts.

-

Starting Material: Ethyl 3-oxopentanoate is the logical precursor due to the pre-installed carbon skeleton and the acidic α-protons that direct the bromination to the desired position.

-

Brominating Agent: Molecular bromine (Br₂) is a readily available and effective electrophilic bromine source for this transformation.

-

Solvent: Acetic acid is often used as a solvent as it can facilitate the reaction without competing side reactions and is relatively easy to remove.

-

Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent over-bromination.[2]

-

Reaction Time: A reaction time of around 12 hours is often employed to ensure the complete consumption of the starting material while minimizing the formation of byproducts.[2]

Detailed, Step-by-Step Experimental Protocol

Materials:

-

Ethyl 3-oxopentanoate

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, column, etc.)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 3-oxopentanoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.[2] The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid and quench any unreacted bromine. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to afford the pure Ethyl 4-bromo-3-oxopentanoate.[2]

Experimental Workflow for the Synthesis of Ethyl 4-bromo-3-oxopentanoate

Caption: A step-by-step workflow for the synthesis of the target compound.

Applications in Drug Development

The synthetic versatility of Ethyl 4-bromo-3-oxopentanoate makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[2] Its ability to act as a precursor to various heterocyclic systems is particularly noteworthy.

Hantzsch Thiazole Synthesis

One of the most prominent applications of Ethyl 4-bromo-3-oxopentanoate is in the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a core structure found in numerous biologically active molecules. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Hantzsch Thiazole Synthesis using Ethyl 4-bromo-3-oxopentanoate

Caption: A simplified representation of the Hantzsch thiazole synthesis.

Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Ethyl 4-bromo-3-oxopentanoate is a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[2] PPARs are a group of nuclear receptor proteins that are involved in the regulation of glucose and lipid metabolism. As such, PPAR agonists are an important class of drugs for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. The thiazole ring, often synthesized using Ethyl 4-bromo-3-oxopentanoate as a precursor, is a common structural motif in many PPAR agonists.

Other Synthetic Applications

Beyond the Hantzsch thiazole synthesis, the reactivity of Ethyl 4-bromo-3-oxopentanoate allows for its participation in a variety of other organic transformations, including:

-

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities.[2]

-

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, often with ring contraction in cyclic systems.[5]

-

Formation of Other Heterocycles: The versatile reactivity of this compound allows for its use in the synthesis of other heterocyclic systems beyond thiazoles.

Safety and Handling

Ethyl 4-bromo-3-oxopentanoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-bromo-3-oxopentanoate is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules, particularly heterocyclic compounds with significant biological activity. The robust and scalable synthesis of this compound, coupled with its diverse applications in drug discovery and development, ensures its continued importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of drug development.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

YouTube. (2022). Favorskii Rearrangement. Retrieved from [Link]

-

CORE. (n.d.). Favorskii Rearrangement of some a-Bromo-ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-bromo-3-oxopentanoate (C7H11BrO3). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Key Reactive Sites and Synthetic Utility of Ethyl 4-bromo-3-oxopentanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-oxopentanoate is a highly versatile and reactive building block in modern organic synthesis. Its unique molecular architecture, featuring multiple reactive sites, makes it an invaluable precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This in-depth technical guide provides a comprehensive analysis of the key reactive sites of ethyl 4-bromo-3-oxopentanoate, elucidates the underlying principles governing its reactivity, and presents a detailed overview of its synthetic applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to effectively harness the synthetic potential of this important intermediate.

Introduction: The Molecular Landscape of Ethyl 4-bromo-3-oxopentanoate

Ethyl 4-bromo-3-oxopentanoate, with the molecular formula C₇H₁₁BrO₃, is a bifunctional organic compound characterized by the presence of an ethyl ester, a ketone, and a bromine atom at the C4 position.[1] This strategic arrangement of functional groups imparts a rich and varied reactivity to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity of this compound stems from the interplay of its distinct functional moieties, which create several electrophilic and nucleophilic centers, as well as acidic protons, all within a compact carbon skeleton. Understanding the electronic properties and steric environment of these reactive sites is paramount to predicting and controlling the outcome of its chemical transformations.

Table 1: Physicochemical Properties of Ethyl 4-bromo-3-oxopentanoate

| Property | Value |

| CAS Number | 36187-69-6 |

| Molecular Formula | C₇H₁₁BrO₃ |

| Molecular Weight | 223.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-112 °C at 10 mmHg |

| Density | ~1.45 g/cm³ |

A Deep Dive into the Key Reactive Sites

The synthetic versatility of ethyl 4-bromo-3-oxopentanoate can be attributed to three primary reactive sites, each with its own distinct chemical character and susceptibility to specific types of reagents and reaction conditions.

Figure 1: Key reactive sites on Ethyl 4-bromo-3-oxopentanoate.

The Electrophilic C4 Carbon: A Gateway for Nucleophilic Substitution

The carbon atom bonded to the bromine, C4, is a primary electrophilic site. The electron-withdrawing effect of the adjacent C3 carbonyl group significantly polarizes the C-Br bond, making the C4 carbon highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates bimolecular nucleophilic substitution (S_N_2) reactions.[1]

This reactivity is the cornerstone of many synthetic applications of ethyl 4-bromo-3-oxopentanoate, enabling the introduction of a wide variety of functional groups at the C4 position. The general mechanism for this transformation is depicted below:

Caption: Generalized S_N_2 mechanism at the C4 position.

The Electrophilic Carbonyl Carbons (C1 and C3): Targets for Nucleophilic Addition

The molecule possesses two carbonyl groups: the ketone at C3 and the ester at C1. Both carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone at C3 is generally more reactive towards nucleophiles than the ester at C1 due to the lesser steric hindrance and the absence of a resonance-donating oxygen atom within the functional group.

Reactions at these sites include:

-

Reduction: The C3 ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[1] Asymmetric reduction to afford chiral alcohols is a valuable transformation in the synthesis of enantiomerically pure compounds.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C3 ketone to form tertiary alcohols.

-

Wittig Reaction: The C3 ketone can be converted to an alkene via the Wittig reaction.

The Acidic α-Protons at C2: The Hub of Enolate Chemistry

The methylene protons at the C2 position, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11 in DMSO). This heightened acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

The formation of the enolate at C2 opens up a vast landscape of synthetic possibilities, primarily centered around its nucleophilic character. The general enolate formation and its resonance stabilization are illustrated below:

Caption: Enolate formation and resonance stabilization at the C2 position.

This enolate is a soft nucleophile and will readily react with soft electrophiles, most notably in alkylation reactions.

Synthetic Transformations and Applications

The multifunctionality of ethyl 4-bromo-3-oxopentanoate makes it a powerful tool for the construction of complex molecular architectures, especially heterocycles.

Synthesis of Thiazoles: The Hantzsch Synthesis

A classic and highly efficient application of ethyl 4-bromo-3-oxopentanoate is in the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of the α-haloketone with a thioamide, such as thiourea, to form a thiazole ring.[3][4] This methodology is widely employed in the synthesis of medicinally important thiazole derivatives.[5]

Reaction Workflow:

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

-

Reaction Setup: To a solution of ethyl 4-bromo-3-oxopentanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of Pyrimidines and Dihydropyrimidines

As a 1,3-dicarbonyl compound, ethyl 4-bromo-3-oxopentanoate is a suitable precursor for the synthesis of pyrimidine derivatives. The general strategy involves the condensation of the dicarbonyl unit with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[6][7][8]

While a direct Biginelli reaction with ethyl 4-bromo-3-oxopentanoate, an aldehyde, and urea is not extensively documented, the underlying principle of pyrimidine synthesis from 1,3-dicarbonyls is well-established.[9][10][11][12] The reaction would likely proceed through the formation of an intermediate that subsequently cyclizes and dehydrates to form the pyrimidine ring.

Alkylation at the C2 Position

The acidic protons at C2 allow for the formation of a nucleophilic enolate, which can be alkylated with various electrophiles, typically alkyl halides. This reaction is a powerful method for carbon-carbon bond formation at the C2 position.

Experimental Protocol: C2-Alkylation

-

Enolate Formation: To a solution of ethyl 4-bromo-3-oxopentanoate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq).

-

Alkylation: After stirring for 30-60 minutes, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Synthetic Transformations of Ethyl 4-bromo-3-oxopentanoate

| Reaction Type | Reagents | Key Reactive Site | Product Class |

| Hantzsch Thiazole Synthesis | Thiourea | C4 (electrophile) | Thiazoles |

| Pyrimidine Synthesis | Urea/Amidines | C1, C3 (electrophiles) | Pyrimidines |

| C2-Alkylation | Base, Alkyl Halide | C2 (nucleophile) | Substituted β-keto esters |

| Reduction | NaBH₄ | C3 (electrophile) | β-hydroxy esters |

| Favorskii Rearrangement | Base (e.g., NaOMe) | C2, C4 | Cyclopropanone intermediate, leading to rearranged esters |

The Favorskii Rearrangement: A Potential Pathway to Ring Contraction and Rearranged Esters

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to carboxylic acid derivatives.[2][6][7][8][13] For acyclic α-haloketones like ethyl 4-bromo-3-oxopentanoate, this rearrangement would proceed through a cyclopropanone intermediate, ultimately yielding a rearranged ester product.[14][15]

The proposed mechanism involves the initial deprotonation at the α'-carbon (C2) to form an enolate, which then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine (C4) to form a cyclopropanone. Subsequent nucleophilic attack by the base (e.g., methoxide) on the cyclopropanone and ring-opening leads to the rearranged product.

Caption: Proposed workflow for the Favorskii rearrangement.

Conclusion: A Versatile Tool for Modern Synthesis

Ethyl 4-bromo-3-oxopentanoate is a powerful and versatile synthetic intermediate, offering a multitude of reactive handles for the construction of complex organic molecules. Its strategic combination of an α-haloketone and a β-keto ester functionality provides chemists with a rich platform for a wide range of transformations, including nucleophilic substitutions, enolate alkylations, and the synthesis of various heterocyclic systems. A thorough understanding of its key reactive sites and the factors that govern their reactivity is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and other functional materials.

References

-

Pyrimidine. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

-

Biginelli reaction. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Accessed January 12, 2024. [Link]

- De novo heterocycle synthesis by means of 1,3-dicarbonyls and iminoenamines as potential synthetic intermediates. Nat Commun. 2021;12(1):2345. doi:10.1038/s41467-021-22605-y

-

Pinner pyrimidine synthesis. Published online July 21, 2016. Accessed January 12, 2024. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Accessed January 12, 2024. [Link]

-

Paal-Knorr Pyrrole Synthesis. Accessed January 12, 2024. [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Accessed January 12, 2024. [Link]

-

Paal-Knorr Pyrrole Synthesis. SynArchive. Accessed January 12, 2024. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Accessed January 12, 2024. [Link]

-

Biginelli reaction. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

- Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. J Chem Soc Perkin Trans 1. 1972;0(0):2509-2513. doi:10.1039/P19720002509

- Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Arch Pharm (Weinheim). 2021;354(12):e2100362. doi:10.1002/ardp.202100362

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Accessed January 12, 2024. [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(1):143. doi:10.3390/molecules22010143

-

Synthesis of Tetrasubstituted Furans through One-Pot Formal [3 + 2] Cycloaddition Utilizing[6][13]-Phospha-Brook Rearrangement. Organic Chemistry Portal. Accessed January 12, 2024. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Published November 5, 2020. Accessed January 12, 2024. [Link]

-

Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. ResearchGate. Accessed January 12, 2024. [Link]

-

Biginelli Reaction. YouTube. Published December 30, 2021. Accessed January 12, 2024. [Link]

-

Favorskii Rearrangement of some a-Bromo-ketones. CORE. Accessed January 12, 2024. [Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis. Accessed January 12, 2024. [Link]

-

SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. ResearchGate. Accessed January 12, 2024. [Link]

-

One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Int J Sci Res. 2015;4(6):2534-2537. Accessed January 12, 2024. [Link]

- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Recl Trav Chim Pays-Bas. 1978;97(3):77-80. doi:10.1002/recl.19780970306

-

guanidoacetic acid. Organic Syntheses Procedure. Accessed January 12, 2024. [Link]

- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. J Am Chem Soc. 2015;137(1):568-575. doi:10.1021/ja511671m

-

Favorskii Rearrangement. YouTube. Published January 26, 2022. Accessed January 12, 2024. [Link]

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Nat Prod Rep. 2018;35(10):1054-1071. doi:10.1039/c8np00033a

- Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. Int J Adv Res Sci Commun Technol. 2022;2(4):1-5. doi:10.51467/ijarsct.2022.2.4.001

- Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Arch Pharm (Weinheim). 2021;354(12):e2100362. doi:10.1002/ardp.202100362

- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nat Chem. 2024;16(4):534-543. doi:10.1038/s41557-024-01461-6

-

Interaction of Some Dihalide Esters with Thiourea. Int J Innov Sci Eng Technol. 2015;2(11):564-567. Accessed January 12, 2024. [Link]

- Ru(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with aryl alkynes/heteroaryl alkynes. Chem Commun (Camb). 2017;53(2):337-340. doi:10.1039/c6cc08508a

-

Ethyl 4-bromo-3-oxopentanoate. PubChemLite. Accessed January 12, 2024. [Link]

-

Ethyl 4-bromo-3-oxopentanoate. PubChem. Accessed January 12, 2024. [Link]

-

Ethyl 4-bromo-3-oxopentanoate. Nanjing Bike Biotechnology Co., Ltd. Accessed January 12, 2024. [Link]

- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnol Lett. 2005;27(2):119-125. doi:10.1007/s10529-004-7336-0

-

Asymmetric reduction of ethyl 4-chloro-3-oxo-butanoate to ethyl S-4-chloro-3-hydroxybutanoate using recombinant E. coli cells expressing a carbonyl reductase derived from R. pyridinivorans. ResearchGate. Accessed January 12, 2024. [Link]

-

Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O 3 BN Framework †. ResearchGate. Accessed January 12, 2024. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Ethyl 4-bromo-3-oxopentanoate

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and qualifying commercial suppliers of high-purity Ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6). Moving beyond a simple vendor list, this document establishes a systematic, science-first approach to sourcing critical starting materials. It details the key quality attributes of the molecule, outlines a robust supplier qualification workflow, provides validated analytical protocols for in-house verification, and explains how to interpret supplier documentation to ensure lot-to-lot consistency and mitigate risks in pharmaceutical research and development.

Introduction: The Critical Role of Ethyl 4-bromo-3-oxopentanoate in Synthesis

Ethyl 4-bromo-3-oxopentanoate is a highly versatile bifunctional reagent crucial in organic synthesis. Its structure incorporates a reactive bromine atom, an ester, and a ketone, making it a valuable building block for complex molecular architectures. The bromine atom at the α-position to the ketone serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, while the keto-ester moiety allows for a wide range of condensation and modification reactions.[1]

Due to its reactivity, this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in treating metabolic disorders.[1] Its utility also extends to the formation of complex heterocyclic systems like thiazole rings and in transition-metal-catalyzed cross-coupling reactions.[1] Given its role as a foundational precursor, the purity and impurity profile of the starting material directly impacts the yield, purity, and safety of the final active pharmaceutical ingredient (API). Sourcing this reagent from a reliable, high-quality commercial supplier is therefore not merely a procurement task, but a critical first step in ensuring the success and reproducibility of a synthetic campaign.

Understanding Key Quality Attributes & Potential Impurities

The primary synthetic route to Ethyl 4-bromo-3-oxopentanoate involves the bromination of ethyl 3-oxopentanoate.[1] While efficient, this process can introduce several critical impurities if not properly controlled. Understanding these potential contaminants is fundamental to evaluating a supplier's quality.

Key Quality Attributes (KQAs):

-

Assay/Purity: The percentage of the desired compound in the material. For pharmaceutical applications, this should typically be ≥98%.

-

Identity: Confirmed molecular structure, typically via NMR and Mass Spectrometry.

-

Impurity Profile: Identification and quantification of process-related impurities and degradation products.

-

Residual Solvents: Quantification of solvents used during synthesis and purification (e.g., acetic acid, hexane, ethyl acetate).[1]

-

Water Content: Measured by Karl Fischer titration, as excess moisture can lead to hydrolysis and degradation.

Common Process-Related Impurities:

-

Unreacted Starting Material: Ethyl 3-oxopentanoate.

-

Over-brominated Species: Dibrominated or other poly-brominated pentanoates resulting from excess bromine or prolonged reaction times.[1]

-

Positional Isomers: Ethyl 3-bromo-4-oxopentanoate (CAS 54260-84-3), which may have different reactivity and toxicological profiles.[2]

-

Solvents and Reagents: Residual acetic acid from the bromination reaction or solvents like ethyl acetate and hexane from chromatography.[1]

A high-quality supplier will not only provide a high-purity product but will also offer a detailed Certificate of Analysis (CoA) that quantifies these specific, relevant impurities.

A Systematic Approach to Supplier Qualification

Selecting a supplier should be a data-driven, risk-based process. The following workflow provides a structured approach to qualifying and selecting a commercial source for Ethyl 4-bromo-3-oxopentanoate.

Caption: A logical workflow for the comprehensive qualification of a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document provided by a supplier.[3][4] It is a batch-specific report card that validates the material's quality.[4][5] However, not all CoAs are created equal. A thorough review is essential.

Key Sections to Scrutinize:

-

Product Identification: Verify the chemical name, CAS number (36187-69-6), molecular formula (C₇H₁₁BrO₃), and lot/batch number.[4][6][7]

-

Physical Properties: Note appearance, solubility, and melting/boiling points.

-

Analytical Test Results: This is the core of the CoA. Compare the "Results" for a specific lot against the established "Specifications" or acceptance criteria.[3][4][8]

-

Test Methods: The CoA should specify the analytical techniques used (e.g., HPLC, GC, ¹H NMR, KF).[4][8] This transparency allows you to assess the validity of the results.[3]

-

Signatures and Dates: Ensure the document is signed by an authorized quality assurance representative and includes the date of analysis.[3][4]

A trustworthy supplier provides a comprehensive CoA that includes actual data (e.g., a purity value of "98.7%") rather than vague statements like "Conforms" or "Passes Test."

In-House Verification: Validated Analytical Protocols

Trust, but verify. Independent, in-house quality control testing of a supplier's sample is a non-negotiable step in the qualification process.[9] It validates the supplier's CoA and ensures the material performs as expected in your specific application. For a molecule like Ethyl 4-bromo-3-oxopentanoate, a multi-technique approach is recommended.[10]

Protocol 1: Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is ideal for separating the target compound from non-volatile impurities, including starting materials and over-brominated species.[10]

-

Objective: To determine the purity (% area) and identify/quantify known and unknown impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve ~10 mg of the material in 10 mL of Acetonitrile/Water (50:50) to create a 1 mg/mL stock solution.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Calculate purity based on the relative peak area of the main component. Identify and report the relative peak areas of any impurities above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[11]

-

Protocol 2: Identity Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unambiguous confirmation of the molecule's structure.

-

Objective: To confirm the chemical identity and structure of Ethyl 4-bromo-3-oxopentanoate.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Key expected signals include:

-

A triplet corresponding to the ethyl ester CH₃.

-

A quartet for the ethyl ester CH₂.

-

A doublet for the CH₃ group adjacent to the bromine.

-

A quartet for the CH proton adjacent to the bromine.

-

Signals for the CH₂ group between the ester and ketone.

-

-

Protocol 3: Residual Solvent Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process.[10]

-

Objective: To quantify residual solvents according to ICH Q3C guidelines.[11]

-

Methodology:

-

Sample Preparation: Prepare a solution of the sample in a suitable high-boiling-point solvent (e.g., DMSO) at a known concentration.

-

GC Conditions (Headspace):

-

Column: A suitable capillary column for volatile analysis (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium.

-

Oven Program: An appropriate temperature gradient to separate common solvents like acetic acid, hexane, and ethyl acetate.

-

Detector: Mass Spectrometer (MS) for positive identification and quantification.

-

-

Data Analysis: Quantify solvents against a calibrated standard curve. Results should be reported in parts per million (ppm) and compared against ICH limits.

-

Comparative Summary of Analytical Techniques

| Technique | Primary Purpose | Strengths | Limitations |

| HPLC-UV | Purity Assay, Impurity Profile | Excellent for non-volatile impurities, highly quantitative.[10] | May not detect impurities without a UV chromophore. |

| ¹H NMR | Identity Confirmation | Provides definitive structural information. | Less sensitive for quantifying trace impurities. |

| GC-MS | Residual Solvent Analysis | Highly sensitive and specific for volatile compounds.[10] | Not suitable for non-volatile or thermally labile compounds.[10] |

| Karl Fischer | Water Content | Accurate and precise for water quantification. | Only measures water content.[12] |

Final Supplier Evaluation and Selection

After completing the documentation review and in-house testing, score potential suppliers using a weighted decision matrix. This ensures an objective, comprehensive, and defensible selection process.

Caption: A decision matrix logic for objective supplier scoring and selection.

Conclusion and Best Practices

Sourcing high-purity Ethyl 4-bromo-3-oxopentanoate is a foundational step that dictates the trajectory of subsequent research and development. By moving beyond catalogue purity claims and implementing a rigorous, evidence-based qualification framework, organizations can significantly de-risk their synthetic programs.

Key Takeaways:

-

Define Your Needs: Understand the critical quality attributes and impurity thresholds acceptable for your specific application.

-

Scrutinize Documentation: A comprehensive, batch-specific CoA is the hallmark of a quality supplier.

-

Verify Independently: Always perform in-house analytical testing on a supplier's sample before committing to a large-scale purchase.

-

Think Long-Term: Select a supplier who is not just a vendor, but a partner with demonstrated technical expertise and a commitment to quality and transparency.

By adhering to these principles, researchers and drug development professionals can build a secure and reliable supply chain for this critical reagent, ensuring the integrity and success of their scientific endeavors.

References

-

ethyl bromoacetate . Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3 | CID 12780443 . PubChem. Available at: [Link]

-

Ethyl 3-bromo-4-oxopentanoate | C7H11BrO3 | CID 12933940 . PubChem. Available at: [Link]

-

Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

How to Read a Chemical Certificate of Analysis (COA) . Blog. Available at: [Link]

-

Quality Control of Starting Materials (APIs and Excipients) . gmp-compliance.org. Available at: [Link]

-

Certificate of Analysis (COA): Understanding Its Importance and Key Components . LUMITOS AG. Available at: [Link]

-

Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation . World Health Organization (WHO). Available at: [Link]

-

What is Certificate of Analysis (CoA) in Chemistry? . Advent Chembio. Available at: [Link]

-

Quality Guidelines . ICH. Available at: [Link]

-

APIC - Guide for auditing Registered Starting Material manufacturers . GMP Navigator. Available at: [Link]

-

Certificate of Analysis: Uses, Definition, Template . Artsyl. Available at: [Link]

-

Control of starting Materials in Good Manufacturing Practice . GMP SOP. Available at: [Link]

-

Analytical Methods . Japan Environmental Sanitation Center. Available at: [Link]

-

Annexure-I List of Products . India Environment Portal. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-bromo-4-oxopentanoate | C7H11BrO3 | CID 12933940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. contractlaboratory.com [contractlaboratory.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. Ethyl 4-bromo-3-oxopentanoate | C7H11BrO3 | CID 12780443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.lgcstandards.com [documents.lgcstandards.com]

- 8. artsyltech.com [artsyltech.com]

- 9. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 4-bromo-3-oxopentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of Ethyl 4-bromo-3-oxopentanoate. As a highly reactive α-haloketone, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its utility is matched by significant handling risks. Adherence to the principles outlined herein is critical for ensuring laboratory safety and experimental integrity.

Section 1: Hazard Identification and Chemical Profile

A foundational understanding of a reagent's intrinsic properties is the cornerstone of safe laboratory practice. This section details the physicochemical characteristics and inherent hazards of Ethyl 4-bromo-3-oxopentanoate, with a focus on the chemical causality behind its risk profile.

Physicochemical Data

A summary of the key physical and chemical properties of Ethyl 4-bromo-3-oxopentanoate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |

| Molecular Weight | 223.06 g/mol | [1][2] |

| CAS Number | 36187-69-6 | [2] |

| Appearance | Combustible liquid | [2] |

| IUPAC Name | ethyl 4-bromo-3-oxopentanoate | [2] |

GHS Hazard Classification

Ethyl 4-bromo-3-oxopentanoate is classified under the Globally Harmonized System (GHS) with the following hazards. It is imperative that all personnel are familiar with these classifications before handling the material.

| Pictogram | Signal Word | Hazard Statement | GHS Classification | Reference |

| Warning | H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] | |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][3] | ||

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [2][3] | ||

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [2][3] | ||

| H227: Combustible liquid | Flammable Liquids (Category 4) | [2] |

Additional Unclassified Hazard: This compound is a potent lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

The α-Haloketone Moiety: A Source of Heightened Reactivity and Hazard

The primary driver of both the synthetic utility and the hazardous nature of Ethyl 4-bromo-3-oxopentanoate is the α-haloketone functional group.[6][7] The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond. This polarization creates a highly electrophilic α-carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.[6][7][8] This enhanced reactivity is significantly greater than that of a comparable alkyl halide.[9]

This inherent reactivity is the mechanistic basis for its toxicity. In biological systems, it can readily alkylate nucleophilic residues (e.g., cysteine, histidine) in proteins and enzymes, leading to cellular dysfunction and irritation. Its lachrymatory effect is a direct consequence of this reactivity with moisture and proteins in the cornea and mucous membranes.

Caption: General SN2 reactivity of the α-haloketone moiety.

Section 2: Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is mandatory. This involves a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures, and finally, the correct use of personal protective equipment (PPE).

Engineering Controls

Engineering controls are the first and most effective line of defense, designed to physically isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of Ethyl 4-bromo-3-oxopentanoate, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[10][11] The face velocity should be verified to be within the institutionally approved range (typically 80-120 ft/min).

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10][12]

-

Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area and be tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.

| Body Area | Required PPE | Specifications & Rationale | Reference |

| Eye/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face, especially given the compound's lachrymatory properties. | [13][14] |

| Hands | Double-Gloving: Inner Nitrile + Outer Butyl/Viton™ | An inner nitrile glove provides dexterity and splash protection. An outer, more robust glove (e.g., butyl rubber or Viton™) is required for extended operations or when direct contact is possible. Gloves must be inspected before use and changed immediately upon contamination. | [5][13] |

| Body | Flame-Retardant Chemical-Resistant Lab Coat | A lab coat made of a material like Nomex® or treated cotton should be worn fully buttoned. It must be chemical-resistant to prevent skin contact from spills. | [5][13] |

| Respiratory | Not required under normal fume hood use. | A respirator is not typically necessary when all work is conducted within a certified chemical fume hood. For spill response or ventilation failure, a full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) is mandatory. | [14] |

| Footwear | Closed-toe, chemical-resistant shoes | Shoes must fully cover the foot to protect from spills. | [11][13] |

Safe Handling & Storage Protocols

Handling:

-

Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the fume hood of all unnecessary equipment and materials.

-

Aliquotting: When transferring the liquid, use non-sparking tools and ground/bond all containers to prevent static discharge.[4] Use a syringe or cannula for liquid transfers to minimize exposure.

-

Reaction Setup: Perform all additions to reaction vessels slowly and behind the fume hood sash. If a reaction is expected to be exothermic, have an appropriate cooling bath ready.

Storage:

-

Temperature: Store refrigerated at 2–8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and subsequent hydrolysis or oxidation.[1]

-

Container: Keep the container tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[12]

-

Location: Store in a locked, dedicated, and well-ventilated cabinet for hazardous materials.[4] Keep away from heat sources and ignition points.[4][15]

-

Incompatibilities: Segregate from incompatible materials.[4]

Section 3: Emergency and Decontamination Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Management

Immediate and correct response to a spill is critical to prevent injury and further contamination.

Caption: Decision workflow for responding to a chemical spill.

First Aid Protocols

In the event of personnel exposure, time is of the essence.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the cornea. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4][10]

Decontamination and Waste Disposal